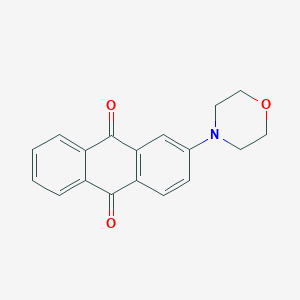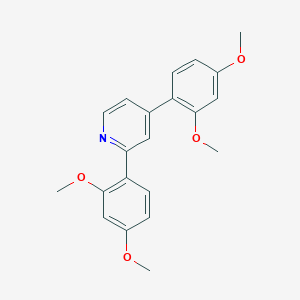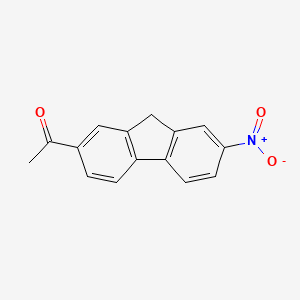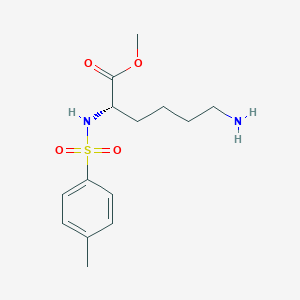
N-Tosyllysine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tosyllysine methyl ester is a chemical compound that belongs to the class of esters. It is derived from lysine, an essential amino acid, and tosyl, a sulfonyl functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Tosyllysine methyl ester can be synthesized through the esterification of N-tosyllysine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields . Another method involves the use of malonate derivatives and dibromobutane to produce key intermediates, which can then be modified to the required group at the ε-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Tosyllysine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce N-tosyllysine and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride are commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium cyanide.
Major Products Formed
Hydrolysis: N-tosyllysine and methanol.
Reduction: N-tosyllysine alcohol.
Substitution: Various substituted derivatives of N-tosyllysine.
Wissenschaftliche Forschungsanwendungen
N-Tosyllysine methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Tosyllysine methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release N-tosyllysine, which can then participate in various biochemical reactions. The tosyl group can act as a protecting group, preventing unwanted reactions during the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Tosylalanine methyl ester
- N-Tosylphenylalanine methyl ester
- N-Tosylglycine methyl ester
Uniqueness
N-Tosyllysine methyl ester is unique due to the presence of the lysine residue, which contains an additional amino group. This allows for further functionalization and modification, making it a versatile building block in organic synthesis .
Eigenschaften
CAS-Nummer |
6072-04-4 |
|---|---|
Molekularformel |
C14H22N2O4S |
Molekulargewicht |
314.40 g/mol |
IUPAC-Name |
methyl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C14H22N2O4S/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15/h6-9,13,16H,3-5,10,15H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
XWVNOUSQIVZZJK-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)


![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
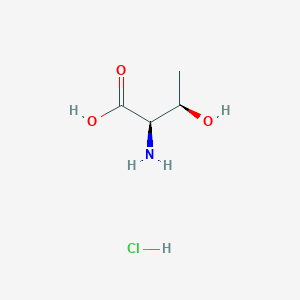


![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

